8-Methoxychlortetracycline

Description

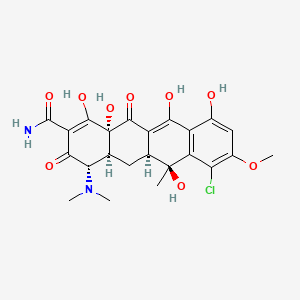

8-Methoxychlortetracycline (CAS: 0298-63-0) is a tetracycline-class antibiotic characterized by a chlorine atom at position 7 and a methoxy group (-OCH₃) at position 8 on its naphthacene core . This structural modification distinguishes it from other tetracyclines and influences its antibacterial activity, stability, and pharmacokinetic profile. The compound is derived from chlortetracycline, with the methoxy substitution enhancing resistance to enzymatic degradation and altering its spectrum of activity against Gram-positive and Gram-negative bacteria .

8-Methoxychlortetracycline shares the tetracycline mechanism of action: it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. However, its unique substitutions may improve binding affinity or reduce efflux pump-mediated resistance in certain pathogens .

Propriétés

Numéro CAS |

110298-63-0 |

|---|---|

Formule moléculaire |

C23H25ClN2O9 |

Poids moléculaire |

508.908 |

Nom IUPAC |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C23H25ClN2O9/c1-22(33)7-5-8-16(26(2)3)18(29)13(21(25)32)20(31)23(8,34)19(30)11(7)17(28)12-9(27)6-10(35-4)15(24)14(12)22/h6-8,16,27-28,31,33-34H,5H2,1-4H3,(H2,25,32)/t7-,8-,16-,22-,23-/m0/s1 |

Clé InChI |

LITNLJPOCNTUJW-QYPDEEGYSA-N |

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Modifications

The antibacterial activity and pharmacokinetics of tetracyclines are heavily influenced by substitutions at positions 5–8. Below is a comparative analysis of 8-Methoxychlortetracycline and key analogs:

*Estimated based on structural similarity to chlortetracycline.

Antibacterial Activity

- 8-Methoxychlortetracycline : Demonstrates activity against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The methoxy group at position 8 may reduce susceptibility to tetracycline-specific efflux pumps .

- Demeclocycline : Similar spectrum but with reduced potency against Gram-negative bacteria due to slower bacterial uptake .

- Methacycline : Broader activity against atypical pathogens (e.g., Mycoplasma) owing to its methylene group, which enhances membrane permeability .

Pharmacokinetics

- Half-life : 8-Methoxychlortetracycline is hypothesized to have a longer half-life (~16 hours) compared to chlortetracycline (~6 hours) due to reduced renal clearance, similar to demeclocycline (~12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.